Sitaxentan

概要

説明

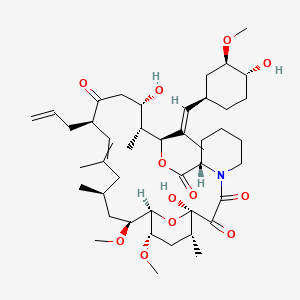

シタキセタンは、主に肺動脈性高血圧の治療に使用されていた薬剤です。エンドセリン受容体拮抗薬と呼ばれる薬剤のクラスに属します。シタキセタンは、エンサイシブ・ファーマシューティカルズによって「セリン」という商品名で販売されていましたが、ファイザーが2008年2月に同社を買収しました。 2010年、ファイザーは肝毒性に関する懸念から、シタキセタンを自主的に市場から撤退させました .

2. 製法

合成経路と反応条件: シタキセタンの合成は、チオフェン環を含むコア構造の調製から始まる、いくつかの工程を伴います。主な工程には、以下のものがあります。

- チオフェン環の形成。

- スルホンアミド基の導入。

- イソキサゾール環の結合。

- 分子を完成させるための最終的なカップリング反応。

工業的生産方法: シタキセタンの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製方法、最終製品の純度と有効性を保証するための厳格な品質管理対策の使用が含まれます .

作用機序

シタキセタンは、エンドセリンA受容体とエンドセリンB受容体の両方において、エンドセリン-1の競合的拮抗薬です。正常な条件下では、エンドセリン-1がこれらの受容体に結合すると、肺血管の収縮が起こります。シタキセタンはこの相互作用を阻害することで、肺血管抵抗を低下させます。 シタキセタンは、エンドセリンB受容体よりもエンドセリンA受容体に対して高い親和性を示し、高選択性を有しています .

類似化合物:

ボスエンタン: 肺動脈性高血圧の治療に使用される別のエンドセリン受容体拮抗薬です。シタキセタンとは異なり、ボスエンタンは非選択的なエンドセリン受容体拮抗薬です。

アンブリセンタン: シタキセタンと同様の作用機序を持つ、選択的なエンドセリンA受容体拮抗薬ですが、安全性が異なります。

比較:

選択性: シタキセタンはエンドセリンA受容体に対して高選択性ですが、ボスエンタンは非選択的です。

安全性: シタキセタンは、肝毒性に関する懸念から市場から撤退しましたが、ボスエンタンとアンブリセンタンは、安全性が異なります。

有効性: シタキセタンは臨床試験で、ボスエンタンと同等の有効性を示しましたが、肝毒性のために、その利点は相殺されました .

シタキセタンは、エンドセリンA受容体に対する独自の選択性と、肺動脈性高血圧の治療における当初の有望性により、安全性の懸念のために最終的に市場から撤退したにもかかわらず、その重要性を示しています。

Safety and Hazards

生化学分析

Biochemical Properties

Sitaxsentan plays a crucial role in biochemical reactions by acting as a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. It has a higher affinity for ET-A receptors compared to ET-B receptors . By blocking the binding of endothelin-1 to these receptors, Sitaxsentan prevents the vasoconstrictive and proliferative effects of endothelin-1 on pulmonary vascular smooth muscle cells . This interaction is essential in reducing pulmonary vascular resistance and improving blood flow in patients with PAH .

Cellular Effects

Sitaxsentan exerts significant effects on various types of cells and cellular processes. In pulmonary vascular smooth muscle cells, Sitaxsentan inhibits vasoconstriction and cellular proliferation by blocking the endothelin-1 mediated signaling pathways . This leads to a reduction in pulmonary vascular resistance and alleviation of PAH symptoms . Additionally, Sitaxsentan influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of endothelin receptors . These effects contribute to the overall therapeutic benefits of Sitaxsentan in managing PAH .

Molecular Mechanism

The molecular mechanism of Sitaxsentan involves its competitive antagonism of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, endothelin-1 binding to these receptors causes pulmonary vasoconstriction and cellular proliferation . By blocking this interaction, Sitaxsentan decreases pulmonary vascular resistance and prevents the deleterious effects of endothelin-1 . Sitaxsentan has a higher affinity for ET-A receptors, which are primarily responsible for vasoconstriction, compared to ET-B receptors . This selective antagonism allows Sitaxsentan to effectively reduce pulmonary vascular resistance while minimizing potential side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sitaxsentan have been observed to change over time. Sitaxsentan exhibits a half-life of approximately 10 hours, indicating its stability and sustained activity in the body . Studies have shown that Sitaxsentan maintains its efficacy in reducing pulmonary vascular resistance and improving exercise capacity over extended periods . Long-term use of Sitaxsentan has been associated with hepatotoxicity, leading to its withdrawal from the market . This highlights the importance of monitoring liver function during Sitaxsentan therapy .

Dosage Effects in Animal Models

In animal models, the effects of Sitaxsentan vary with different dosages. Studies have demonstrated that Sitaxsentan effectively reduces pulmonary vascular resistance and improves exercise capacity in a dose-dependent manner . Higher doses of Sitaxsentan have been associated with increased risk of hepatotoxicity and other adverse effects . It is crucial to determine the optimal dosage of Sitaxsentan to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Sitaxsentan is primarily metabolized in the liver through the cytochrome P450 enzymes CYP2C9 and CYP3A4 . The metabolites of Sitaxsentan are excreted via the renal and fecal routes . The hepatic metabolism of Sitaxsentan plays a significant role in its pharmacokinetics and overall efficacy . Understanding the metabolic pathways of Sitaxsentan is essential for optimizing its dosing regimen and minimizing potential drug interactions .

Transport and Distribution

Sitaxsentan is transported and distributed within cells and tissues through various mechanisms. It exhibits high protein binding (>99%), which influences its distribution and bioavailability . Sitaxsentan is absorbed efficiently, with a bioavailability ranging from 70% to 100% . The transport and distribution of Sitaxsentan are crucial for its therapeutic effects, as it needs to reach the target tissues and receptors to exert its action .

Subcellular Localization

The subcellular localization of Sitaxsentan is primarily determined by its interaction with endothelin receptors on the cell surface . Sitaxsentan binds to the ET-A and ET-B receptors, which are predominantly located on pulmonary vascular smooth muscle cells . This localization is essential for its inhibitory effects on endothelin-1 mediated vasoconstriction and cellular proliferation . Understanding the subcellular localization of Sitaxsentan provides insights into its mechanism of action and therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sitaxentan involves several steps, starting with the preparation of the core structure, which includes a thiophene ring. The key steps involve:

- Formation of the thiophene ring.

- Introduction of the sulfonamide group.

- Attachment of the isoxazole ring.

- Final coupling reactions to complete the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .

化学反応の分析

反応の種類: シタキセタンは、以下を含む様々な化学反応を起こします。

酸化: シタキセタンは、特定の条件下で酸化されて、スルホキシドとスルホンを生成することができます。

還元: 還元反応は、シタキセタンを対応するアミンに変換することができます。

置換: シタキセタンは、特にスルホンアミド基において置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 置換反応は、多くの場合、アミンやチオールなどの求核剤を伴います。

主な生成物:

酸化: スルホキシドとスルホン。

還元: アミン。

4. 科学研究への応用

シタキセタンは、様々な分野における応用について広く研究されてきました。

化学: エンドセリン受容体拮抗薬の挙動を研究するためのモデル化合物として使用されます。

生物学: エンドセリン受容体を含む細胞シグナル伝達経路に対するその効果について調査されています。

医学: 主に肺動脈性高血圧の治療に使用されています。また、その他の心臓血管疾患の治療への潜在的な使用についても検討されています。

科学的研究の応用

Sitaxentan has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways involving endothelin receptors.

Medicine: Primarily used for the treatment of pulmonary arterial hypertension. It has also been explored for potential use in treating other cardiovascular diseases.

Industry: this compound’s synthesis and production methods have been studied to improve industrial-scale manufacturing processes

類似化合物との比較

Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. Unlike sitaxentan, bosentan is a nonselective endothelin receptor antagonist.

Ambrisentan: A selective endothelin-A receptor antagonist with a similar mechanism of action to this compound but with a different safety profile.

Comparison:

Selectivity: this compound is highly selective for endothelin-A receptors, whereas bosentan is nonselective.

Safety Profile: this compound was withdrawn from the market due to concerns about liver toxicity, while bosentan and ambrisentan have different safety profiles.

Efficacy: The efficacy of this compound in clinical trials was comparable to that of bosentan, but the hepatotoxicity of this compound outweighed its benefits .

This compound’s unique selectivity for endothelin-A receptors and its initial promise in treating pulmonary arterial hypertension highlight its significance, despite its eventual market withdrawal due to safety concerns.

特性

IUPAC Name |

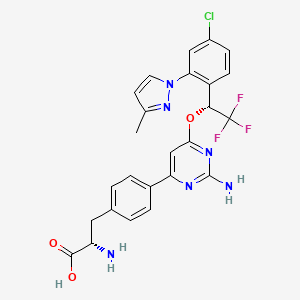

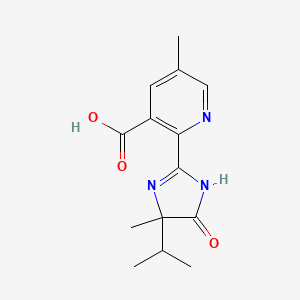

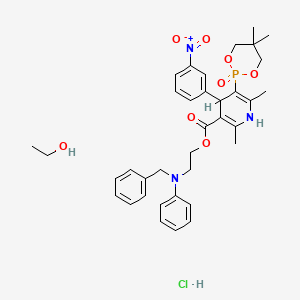

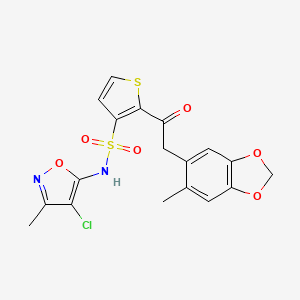

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWXUGHIIBDVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057673 | |

| Record name | Sitaxentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sitaxentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B. | |

| Record name | Sitaxentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

184036-34-8, 210421-64-0 | |

| Record name | Sitaxentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitaxentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitaxentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sitaxentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SITAXENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sitaxentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。